molecular formula C14H15N3O4S B2930630 1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1324106-95-7

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2930630
CAS No.: 1324106-95-7
M. Wt: 321.35
InChI Key: UFNOGYPDLAXVMT-UHFFFAOYSA-N
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Description

1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methyl-1,2,4-oxadiazole, azetidine, and phenyl ethanone derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods:

  • Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol under conditions such as catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

  • Oxidized derivatives of the oxadiazole ring.
  • Reduced alcohol derivatives from the ketone group.
  • Substituted phenyl derivatives with various functional groups.

Chemistry:

  • Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

Biology:

Medicine:

Industry:

  • Utilized in the development of new materials with specific electronic or photonic properties due to the unique structure of the compound.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and anticancer properties.

    Azetidine Derivatives: Compounds with the azetidine ring are known for their biological activity and are used in various pharmaceutical applications.

Uniqueness:

  • The combination of the oxadiazole and azetidine rings with a sulfonyl phenyl ethanone structure makes this compound unique, providing a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOGYPDLAXVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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